molecular formula C19H18N2O3S B2566440 3-(3-(Isopropylthio)benzamido)benzofuran-2-carboxamide CAS No. 941932-13-4

3-(3-(Isopropylthio)benzamido)benzofuran-2-carboxamide

Cat. No.: B2566440
CAS No.: 941932-13-4
M. Wt: 354.42
InChI Key: NATIJBBQZHNUEM-UHFFFAOYSA-N
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Description

3-(3-(Isopropylthio)benzamido)benzofuran-2-carboxamide is a synthetic organic compound with the molecular formula C19H18N2O3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Isopropylthio)benzamido)benzofuran-2-carboxamide typically involves a multi-step process. One common method includes the following steps :

    Starting Material: The synthesis begins with benzofuran-2-carboxylic acid.

    8-Aminoquinoline Installation: The carboxylic acid is converted to an 8-aminoquinoline derivative.

    C–H Arylation: Palladium-catalyzed C–H arylation is performed to introduce the aryl group at the C3 position of the benzofuran scaffold.

    Transamidation: A one-pot, two-step transamidation procedure is used to introduce the amido group, resulting in the formation of the desired benzofuran-2-carboxamide derivative.

Industrial Production Methods

the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-(3-(Isopropylthio)benzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the amido or benzofuran moieties.

    Substitution: Substitution reactions can occur at the benzofuran ring or the amido group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

3-(3-(Isopropylthio)benzamido)benzofuran-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-(Isopropylthio)benzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

Similar Compounds

    Benzofuran-2-carboxamide: A simpler derivative with similar biological activities.

    3-(3-(Methylthio)benzamido)benzofuran-2-carboxamide: A closely related compound with a methylthio group instead of an isopropylthio group.

    3-(3-(Ethylthio)benzamido)benzofuran-2-carboxamide: Another similar compound with an ethylthio group.

Uniqueness

3-(3-(Isopropylthio)benzamido)benzofuran-2-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other benzofuran derivatives .

Properties

IUPAC Name

3-[(3-propan-2-ylsulfanylbenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-11(2)25-13-7-5-6-12(10-13)19(23)21-16-14-8-3-4-9-15(14)24-17(16)18(20)22/h3-11H,1-2H3,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATIJBBQZHNUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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